2-(4-fluorophenyl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide
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Overview
Description
2-(4-fluorophenyl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide is an organic compound characterized by the presence of fluorine and methoxy functional groups attached to phenyl rings, along with a cyclopentyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide typically involves multiple steps:
Formation of the Cyclopentyl Intermediate: The initial step involves the preparation of 1-(4-methoxyphenyl)cyclopentylmethanol. This can be achieved through the reaction of 4-methoxybenzyl chloride with cyclopentylmagnesium bromide in an ether solvent under reflux conditions.
Acylation Reaction: The intermediate is then acylated using 2-(4-fluorophenyl)acetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an inert atmosphere to prevent moisture interference.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols or amines.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, or bromine in the presence of a Lewis acid for bromination.
Major Products
Oxidation: Formation of 4-fluorobenzaldehyde or 4-fluorobenzoic acid.
Reduction: Formation of 2-(4-fluorophenyl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)ethanol.
Substitution: Formation of 2-(4-fluoro-3-nitrophenyl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, 2-(4-fluorophenyl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide may serve as a probe to study enzyme interactions and receptor binding due to its specific functional groups.
Medicine
Medically, this compound could be investigated for its potential pharmacological properties, such as anti-inflammatory or analgesic effects. Its structural features suggest it might interact with certain biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from its chemical stability and functional group diversity.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The fluorine and methoxy groups can enhance binding affinity through hydrogen bonding and hydrophobic interactions. The cyclopentyl moiety provides structural rigidity, which can influence the compound’s overall bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide
- 2-(4-bromophenyl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide
- 2-(4-methylphenyl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide
Uniqueness
Compared to its analogs, 2-(4-fluorophenyl)-N-((1-(4-methoxyphenyl)cyclopentyl)methyl)acetamide is unique due to the presence of the fluorine atom, which can significantly alter its electronic properties and reactivity. Fluorine’s high electronegativity and small size can enhance the compound’s metabolic stability and binding interactions, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-[[1-(4-methoxyphenyl)cyclopentyl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FNO2/c1-25-19-10-6-17(7-11-19)21(12-2-3-13-21)15-23-20(24)14-16-4-8-18(22)9-5-16/h4-11H,2-3,12-15H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFCCPPCTQLUZOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCCC2)CNC(=O)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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